molecular formula C8H6N2OS B064683 6-Formyl-2-(methylsulfanyl)nicotinonitrile CAS No. 175277-27-7

6-Formyl-2-(methylsulfanyl)nicotinonitrile

Cat. No. B064683
M. Wt: 178.21 g/mol
InChI Key: UBGVOMZGBKLUOU-UHFFFAOYSA-N
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Description

Nicotinonitrile derivatives have attracted attention for their potential applications in various fields, including luminescent materials, pharmaceuticals, and organic synthesis. Their structural diversity and chemical reactivity make them subjects of interest in both academic and applied research.

Synthesis Analysis

A study by Farhanullah et al. (2003) outlines an efficient synthesis of aminonicotinonitriles, including derivatives that might share similarities with the target compound through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah et al., 2003).

Molecular Structure Analysis

The molecular structure and conformation of ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate have been studied, revealing insights into bond lengths, molecular conformations, and crystal structures. This analysis may offer parallels to the structural understanding of 6-Formyl-2-(methylsulfanyl)nicotinonitrile (Cobo et al., 2008).

Chemical Reactions and Properties

The reactivity and chemical properties of nicotinonitriles, including those with substitutions at the methylsulfanyl group, have been explored. This research can provide foundational knowledge on how substitutions affect chemical behavior and reactivity (Teague, 2008).

Physical Properties Analysis

While specific studies on the physical properties of 6-Formyl-2-(methylsulfanyl)nicotinonitrile were not identified, research on similar compounds, such as the luminescent properties and solvatochromic effects of nicotinonitrile derivatives, provides valuable insights into how structural elements influence physical characteristics (Ahipa et al., 2014).

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that derivatives of 6-Formyl-2-(methylsulfanyl)nicotinonitrile can be synthesized through various chemical reactions and used as intermediates in the preparation of complex heterocyclic compounds. For instance, Anabha et al. (2007) describe the cyclization of Knoevenagel adducts to afford nicotinonitriles, which can further undergo transformation in the presence of aqueous ammonia or Vilsmeier reagent to produce aminonicotinonitriles or chlorinated derivatives, respectively (Anabha, Nirmala, Thomas, & Asokan, 2007). Pratap et al. (2007) developed an innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids through nucleophile-induced ring transformation, highlighting the compound's versatility in organic synthesis (Pratap, Farahanullah, Raghunandan, Maulik, & Ram, 2007).

Antiprotozoal Activity

Ismail et al. (2003) reported on the synthesis of a compound from 6-(furan-2-yl)nicotinonitrile and its subsequent evaluation for antiprotozoal activity. The study found significant efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, showcasing the potential of nicotinonitrile derivatives in medicinal chemistry (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Structural and Optical Nature

The structural and optical properties of α-Formylketene dithioacetal derivatives, related to 6-Formyl-2-(methylsulfanyl)nicotinonitrile, have been explored, revealing insights into their crystalline structure and non-linear optical nature. Joy et al. (2016) conducted a study on a representative compound, unveiling its structural peculiarities and optical behaviors, which could be significant in the development of optical materials (Joy, Alex, Malayan, Sudarsanakumar, & Mathews, 2016).

Antioxidant and Anticancer Assessment

Research into the antioxidant and anticancer properties of nicotinonitrile derivatives has also been conducted. Gouda et al. (2016) synthesized and evaluated the antioxidant activity of some nicotinonitrile compounds, demonstrating their potential as bioactive molecules (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016). Similarly, Mansour et al. (2021) explored the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, indicating the versatility of nicotinonitrile derivatives in developing therapeutic agents (Mansour, Sayed, Marzouk, & Shaban, 2021).

properties

IUPAC Name

6-formyl-2-methylsulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVOMZGBKLUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384077
Record name 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Formyl-2-(methylsulfanyl)nicotinonitrile

CAS RN

175277-27-7
Record name 6-Formyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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